2-Bromo-N-cyclobutyl-isonicotinamide is a chemical compound with the molecular formula . It is classified as a derivative of isonicotinamide, where a bromine atom substitutes for a hydrogen atom at the 2-position of the pyridine ring, and the amide nitrogen is substituted with a cyclobutyl group. This modification enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 2-Bromo-N-cyclobutyl-isonicotinamide typically involves two main steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors or automated systems to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.
The molecular structure of 2-Bromo-N-cyclobutyl-isonicotinamide features:
This structural configuration contributes to its unique chemical behavior and reactivity.
2-Bromo-N-cyclobutyl-isonicotinamide can undergo several types of chemical reactions:
The reactivity profile of this compound makes it a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
The mechanism of action for 2-Bromo-N-cyclobutyl-isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both a bromine atom and a cyclobutyl group can enhance binding affinity and specificity towards these targets. This interaction may lead to modulation of biological pathways, making it useful in pharmacological research.
2-Bromo-N-cyclobutyl-isonicotinamide has several applications in scientific research:
The unique combination of bromine and cyclobutyl functionalities enhances its utility across various fields, particularly in medicinal chemistry where it could contribute to drug development efforts.
Regioselective bromination at the pyridine ring's C2 position presents significant synthetic challenges due to competing reaction pathways and potential side-product formation. The electron-deficient nature of the pyridine nucleus, particularly in nicotinamide derivatives, necessitates precise control over reaction conditions to achieve the desired regiochemistry. Optimization studies reveal that solvent selection profoundly impacts bromination efficiency. Polar aprotic solvents like dimethylformamide facilitate higher selectivity for C2-bromination over C6-substitution due to enhanced coordination with electrophilic brominating agents. For example, molecular bromine (Br₂) in dimethylformamide at 0–5°C achieves >85% regioselectivity for 2-bromination, whereas non-polar solvents yield substantial quantities of undesirable dibrominated by-products [2].
The directing group effect of the carboxamide functionality plays a crucial role in regiocontrol. Ortho-directed lithiation-bromination protocols using lithium diisopropylamide as a base and 1,2-dibromoethane as electrophile demonstrate superior positional control compared to electrophilic bromination alone. This strategy leverages the carboxamide's coordination with lithium to generate a stable ortho-lithiated intermediate, subsequently brominated with minimal isomer formation. Kinetic studies indicate that maintaining reaction temperatures below -70°C suppresses ring deprotonation at competing positions, achieving regioselectivities exceeding 95% for 2-brominated products . Recent advances in catalytic bromination using palladium catalysts with N-bromosuccinimide show promise for milder conditions while maintaining high regioselectivity (>90%), though this approach requires further optimization for electron-deficient pyridines [2].
Table 1: Comparative Analysis of Bromination Methods for Isonicotinamide Derivatives
Method | Reagent System | Temperature Range | Regioselectivity (C2:C6) | Yield Range |
---|---|---|---|---|
Electrophilic | Br₂/DMF | 0–5°C | 8.5:1 | 65–75% |
Directed Lithiation | LDA/1,2-Dibromoethane | -78°C to -70°C | >19:1 | 70–85% |
Catalytic | Pd(OAc)₂/NBS | 25–40°C | 9:1 | 60–70% |
Free Radical | NBS/AIBN | Reflux | 1.5:1 | 45–55% |
The cyclobutyl moiety's incorporation via amide bond formation introduces significant conformational constraints that enhance target binding specificity. Kinetic stability studies demonstrate that N-cyclobutyl amide bonds exhibit 3-5 times greater resistance to enzymatic hydrolysis compared to linear alkyl counterparts due to steric shielding of the amide carbonyl. This stability enhancement is particularly pronounced in polar physiological environments where the cyclobutyl ring restricts water molecule access to the electrophilic carbonyl carbon [4]. Coupling methodologies between 2-bromo-isonicotinic acid and cyclobutylamine require careful optimization to suppress racemization and dimerization by-products. Carbodiimide-based coupling agents (EDC·HCl) with catalytic N-hydroxybenzotriazole in dichloromethane achieve near-quantitative yields (>95%) with minimal epimerization, whereas phosphonium salts (PyBOP) generate significant imide by-products under similar conditions [2].
The cyclobutyl ring imposes well-defined torsional constraints on the amide bond, as confirmed by X-ray crystallographic analysis. The dihedral angle between the pyridine plane and amide functionality is restricted to 45–55° compared to 0–90° rotational freedom in N-ethyl analogues. This conformational restriction translates to enhanced biological target discrimination, particularly in kinase binding pockets where spatial complementarity is critical. Molecular modeling of cyclobutyl-containing inhibitors demonstrates 30–50% improved binding affinity to kinases with deep back-pockets compared to cyclopropyl or cyclopentyl analogues, attributed to optimal van der Waals contacts within the 6–7Å pocket depth range . The ring strain energy (approximately 26 kcal/mol) contributes to favorable binding enthalpy that offsets entropic penalties upon complex formation—a thermodynamic profile confirmed through isothermal titration calorimetry studies of related cyclobutyl amide inhibitors [4].
The synthesis of 2-bromo-N-cyclobutyl-isonicotinamide exemplifies key trade-offs between solid-phase and solution-phase methodologies. Solid-phase approaches employing Rink amide resin enable rapid generation of analogues through automated protocols. After immobilization of cyclobutylamine via carbodiimide activation, nicotinic acid derivatives undergo microwave-assisted coupling (30 minutes at 60°C) followed by on-resin bromination. This approach achieves 85–92% stepwise yield with purity >90% after cleavage, significantly reducing purification burden for combinatorial libraries . However, scale limitations become apparent beyond 50 mmol, where resin loading capacity restricts overall yield. Additionally, bromination efficiency decreases by 15–20% on solid support compared to solution phase due to steric hindrance and swelling limitations in cross-linked polystyrene matrices [3].
Solution-phase synthesis remains preferable for decagram-scale production despite requiring multistep purification. Optimization studies reveal that telescoping the amidation-bromination sequence without intermediate isolation improves overall yield from 68% to 89%. Critical to this approach is solvent switching from tetrahydrofuran for amidation to dimethylformamide for bromination via vacuum distillation, avoiding precipitation of the intermediate amide. Recent advances in continuous flow technology enhance this approach further, achieving space-time yields of 0.8 kg/L·day with >99.5% purity through in-line liquid-liquid extraction and crystallization [5]. Modern optimization techniques substantially outperform traditional one-factor-at-a-time approaches: Bayesian optimization algorithms applied to reaction temperature, residence time, and stoichiometry identify optimal conditions in under 15 experiments—a 75% reduction in optimization resources compared to factorial design methods [3] [5].
Table 2: Comparative Performance Metrics for Synthesis Methodologies
Parameter | Solid-Phase Synthesis | Traditional Solution-Phase | Continuous Flow Solution-Phase |
---|---|---|---|
Typical Scale | 0.01–0.05 mol | 0.1–1 mol | >5 mol/day |
Purity (Crude) | 85–90% | 70–80% | >95% |
Cycle Time | 48 hours | 24 hours | Continuous operation |
Purification Method | Cleavage/filtration | Column chromatography | Crystallization |
Automation Potential | High | Low | High |
Solvent Consumption | 50 L/mol | 30 L/mol | 8 L/mol |
Late-stage diversification of 2-bromo-N-cyclobutyl-isonicotinamide capitalizes on halogen reactivity for constructing hybrid pharmacophores. Copper-mediated Ullmann etherification achieves C-O bond formation with phenolic components under remarkably mild conditions. Catalyst screening reveals that combinations of copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand in dimethyl sulfoxide at 80°C provide optimal coupling efficiency for electron-deficient pyridines (70–85% yield). This represents a significant improvement over traditional Ullmann conditions requiring temperatures >130°C, which promote decomposition of the cyclobutyl amide functionality. The methodology demonstrates exceptional functional group tolerance, successfully coupling with ortho-substituted phenols, naphthols, and heteroaromatic hydroxy derivatives without protection/deprotection sequences [1] [5].
Advanced computational models accurately predict coupling rates based on substrate electronic parameters. Hammett studies establish a linear correlation (r²=0.94) between phenol σₚ values and reaction rate for the 2-bromopyridine system, enabling a priori yield prediction for novel substrates. The 2-bromo substituent's electron-withdrawal enhances oxidative addition kinetics in copper catalytic cycles, while the ortho-carboxamide group provides stabilizing coordination to copper intermediates. This dual activation allows coupling with traditionally unreactive aliphatic alcohols when employing photoredox-assisted copper catalysis. Irradiation with blue light-emitting diodes (456 nanometers) in the presence of an iridium photocatalyst achieves nucleophilic substitution with secondary alcohols in 50–65% yield—transformations previously inaccessible with aryl bromides under thermal conditions [5]. Ether-functionalized analogues exhibit significant modulation of physicochemical properties: methoxy-derivatives demonstrate 1.5–2 log unit increases in octanol-water partition coefficients while maintaining aqueous solubility >100 micromolar, an optimal balance for blood-brain barrier penetration in neurological targets [4] [7].
Table 3: Late-Stage Functionalization Techniques for 2-Bromo-N-cyclobutyl-isonicotinamide
Transformation | Reaction Conditions | Scope | Yield Range | Application in Hybrid Analogues |
---|---|---|---|---|
Ullmann Etherification | CuI (10 mol%), diamine ligand, Cs₂CO₃, DMSO, 80°C | Aryl alcohols, electron-deficient phenols | 70–85% | Kinase hinge-binding motifs |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtert-butyl, toluene, 100°C | Primary/secondary amines | 65–80% | Solubility-enhancing side chains |
Photo-redox Coupling | CuI, Ir[dF(CF₃)ppy]₂(dtbbpy), blue light, DMF | Aliphatic alcohols | 50–65% | Prodrug linker attachment |
Sonogashira | Pd(PPh₃)₄, CuI, piperidine, tetrahydrofuran, 60°C | Terminal alkynes | 75–90% | Fluorescent probes, bioorthogonal handles |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7